Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a carboxylate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This can be achieved through a nucleophilic substitution reaction where a benzyl halide reacts with the imidazo[1,2-a]pyrazine core.
Addition of the Hydroxymethyl Group: This step may involve the use of formaldehyde in a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: shares similarities with other imidazo[1,2-a]pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-14(2)15(3)19-17(12-24)23-10-9-22(11-18(23)21-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15,24H,9-13H2,1-3H3 |
InChI Key |
XIGMWWPLPGTTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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